molecular formula C23H22ClNO3 B4695252 N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide

N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide

Cat. No. B4695252
M. Wt: 395.9 g/mol
InChI Key: ZAOORXQMSKKVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck Research Laboratories in 1995, and has since been used extensively in scientific research to investigate the role of the D4 receptor in various physiological and pathological processes.

Mechanism of Action

N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide acts as a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily expressed in the prefrontal cortex, striatum, and limbic regions of the brain, and is involved in the regulation of dopamine-mediated neurotransmission. By blocking the D4 receptor, N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can modulate the release of dopamine in these regions, which can have downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that blockade of the D4 receptor by N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can have a number of biochemical and physiological effects. For example, N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can reduce the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. This can lead to improvements in attention, working memory, and executive function. In addition, N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can modulate the release of dopamine in the striatum, which is involved in the regulation of motor function and reward processing. This can lead to reductions in drug-seeking behavior and other addictive behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide in lab experiments is its high selectivity for the D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. In addition, N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models.
One limitation of using N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide in lab experiments is its potential off-target effects. While N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide is highly selective for the D4 receptor, it may also interact with other receptors or enzymes in the brain and body. This can lead to unwanted side effects or confounding results in experiments.

Future Directions

There are many potential future directions for research on N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide and the dopamine D4 receptor. One area of interest is the role of the D4 receptor in the regulation of social behavior and cognition. Studies have shown that genetic variations in the D4 receptor are associated with differences in social behavior and cognition, and that blockade of the D4 receptor can impair social cognition in animal models. Further research in this area could lead to a better understanding of the neural mechanisms underlying social behavior and the development of new treatments for social deficits in psychiatric disorders.
Another area of interest is the role of the D4 receptor in the regulation of addiction and drug-seeking behavior. Studies have shown that blockade of the D4 receptor by N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can reduce drug-seeking behavior in animal models, suggesting a potential therapeutic role for this compound in the treatment of addiction. Further research in this area could lead to the development of new treatments for addiction and other addictive disorders.
Conclusion
In conclusion, N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide, or N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide, is a selective antagonist of the dopamine D4 receptor that has been used extensively in scientific research to investigate the role of this receptor in various physiological and pathological processes. While N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide has many potential advantages for use in lab experiments, it also has some limitations and potential off-target effects that must be carefully considered. Future research on N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide and the dopamine D4 receptor could lead to a better understanding of the neural mechanisms underlying social behavior, addiction, and other psychiatric disorders.

Scientific Research Applications

N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, studies have shown that blockade of the D4 receptor by N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can reduce cocaine self-administration in rats, suggesting a potential therapeutic role for this compound in the treatment of cocaine addiction. Other studies have shown that N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide can modulate the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-17-7-11-19(12-8-17)27-15-4-16-28-20-13-9-18(10-14-20)23(26)25-22-6-3-2-5-21(22)24/h2-3,5-14H,4,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOORXQMSKKVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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